(17ss)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one-d3; Methylene Boldenone-d3
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Overview
Description
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-16,16,17-d3 is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-16,16,17-d3 involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxy and methylene groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to incorporate the deuterium atoms at the desired positions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The methylene group can be reduced to a methyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methylene group can yield a methyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and metabolic disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, while the methylene group can participate in hydrophobic interactions. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives such as:
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-16,16,17-d2
Uniqueness
The presence of deuterium atoms at positions 16 and 17 makes (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-16,16,17-d3 unique. Deuterium incorporation can enhance the stability and alter the pharmacokinetics of the compound, making it a valuable tool in drug development and other scientific research applications.
Properties
Molecular Formula |
C20H26O2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1/i5D2,18D |
InChI Key |
NFDPYPMRHKQTDM-NAAYSGKBSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC(=C)C4=CC(=O)C=C[C@]34C)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C |
Origin of Product |
United States |
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